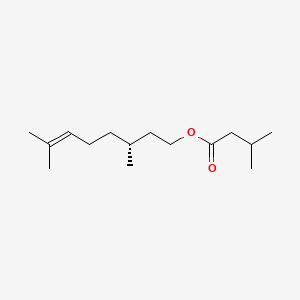

(R)-3,7-Dimethyloct-6-enyl isovalerate

Description

(R)-3,7-Dimethyloct-6-enyl isovalerate, also known as citronellyl isovalerate, is an ester derived from the condensation of (R)-citronellol (a monoterpene alcohol) and isovaleric acid (a branched-chain fatty acid). Its molecular formula is C₁₅H₂₈O₂, with a molecular weight of 240.38 g/mol . This compound is characterized by a rose-like, fruity, and herbal aroma, making it valuable in perfumery and flavoring industries. Structurally, the (R)-configuration at the 3-position of citronellol distinguishes it from its (S)-enantiomer, which may exhibit differences in olfactory properties .

Isovaleric acid, the acid component, is a gut microbiota-derived short-chain fatty acid (SCFA) associated with metabolic and inflammatory pathways . However, as an ester, citronellyl isovalerate is primarily utilized for its sensory attributes rather than direct biological activity.

Properties

CAS No. |

94345-75-2 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

[(3R)-3,7-dimethyloct-6-enyl] 3-methylbutanoate |

InChI |

InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3/t14-/m1/s1 |

InChI Key |

WZTNQQJXPYEGAF-CQSZACIVSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CCOC(=O)CC(C)C |

Canonical SMILES |

CC(C)CC(=O)OCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,7-Dimethyloct-6-enyl isovalerate typically involves the esterification reaction between ®-3,7-Dimethyloct-6-en-1-ol and isovaleric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ®-3,7-Dimethyloct-6-enyl isovalerate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques like distillation or crystallization can further enhance the purity and production scale of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3,7-Dimethyloct-6-enyl isovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.

Scientific Research Applications

®-3,7-Dimethyloct-6-enyl isovalerate has several scientific research applications:

Chemistry: It is used as a model compound in studying esterification and hydrolysis reactions.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is used in the fragrance and flavor industry due to its pleasant aroma and taste.

Mechanism of Action

The mechanism by which ®-3,7-Dimethyloct-6-enyl isovalerate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting microbial cell membranes, while its antioxidant properties could involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with citronellyl isovalerate, differing in either the alcohol or acid moiety. Key distinctions in physicochemical properties, applications, and research findings are highlighted.

Citronellyl Acetate

- IUPAC Name : (R)-3,7-Dimethyloct-6-enyl acetate

- Molecular Formula : C₁₂H₂₂O₂

- Molecular Weight : 198.30 g/mol

- Odor Profile : Citrus, fresh, floral .

- Applications : Widely used in perfumes and food flavoring due to its higher volatility compared to citronellyl isovalerate.

- Key Difference: Replacement of isovaleric acid with acetic acid reduces molecular weight and alters solubility. The acetate ester is more volatile, making it suitable for top notes in fragrances.

Citronellyl Decanoate

- IUPAC Name: 3,7-Dimethyloct-6-en-1-yl decanoate

- Molecular Formula : C₂₀H₃₈O₂

- Molecular Weight : 310.52 g/mol .

- Odor Profile : Mild, waxy, less fruity.

- Applications : Used in long-lasting cosmetic formulations and as a plasticizer.

- Key Difference: The longer decanoic acid chain increases hydrophobicity and decreases volatility, enhancing stability in formulations.

Ethyl Isovalerate

- IUPAC Name: Ethyl 3-methylbutanoate

- Molecular Formula : C₇H₁₄O₂

- Molecular Weight : 130.18 g/mol

- Odor Profile : Fruity (apple-like), prominent in wines and fermented beverages .

- Applications : Key aroma compound in alcoholic beverages; synthesized by yeast during fermentation.

- Key Difference: The ethanol-derived ester is smaller and more polar, leading to higher aqueous solubility compared to citronellyl isovalerate.

Bornyl Isovalerate

- IUPAC Name: (1R,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 3-methylbutanoate

- Molecular Formula : C₁₅H₂₆O₂

- Molecular Weight : 238.36 g/mol

- Odor Profile : Camphoraceous, herbal .

- Applications : Found in valerian essential oils; studied for sedative and antimicrobial properties.

Data Table: Comparative Analysis of Citronellyl Isovalerate and Analogues

Research Findings on Functional and Metabolic Differences

- Volatility and Solubility: Citronellyl acetate’s lower molecular weight contributes to its rapid evaporation, ideal for fragrance top notes, while citronellyl decanoate’s hydrophobicity enhances skin adhesion in lotions . Ethyl isovalerate’s small size allows it to partition into aqueous phases, explaining its prominence in wine headspace .

- Biosynthesis and Degradation: Branched-chain esters like citronellyl isovalerate may resist microbial degradation longer than straight-chain analogues due to steric hindrance from methyl branches .

- Sensory and Industrial Applications: Sequential yeast cultures (e.g., Torulaspora delbrueckii/S. cerevisiae) enhance ethyl isovalerate production in wine, improving fruity aroma .

Biological Activity

(R)-3,7-Dimethyloct-6-enyl isovalerate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the chemical formula and is classified as an ester derived from isovaleric acid and (R)-3,7-dimethyloct-6-enol. The compound's structure contributes to its unique biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues. This effect could be beneficial in conditions such as arthritis and other inflammatory diseases.

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or antimicrobial agents.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytokine Modulation : By influencing signaling pathways related to inflammation, it can alter the expression of cytokines involved in immune responses.

- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

Case Study 1: Antioxidant Effects in Cell Culture

A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to control groups. The results indicated a decrease in malondialdehyde (MDA) levels by 40% after 24 hours of exposure.

Case Study 2: Anti-inflammatory Activity in Animal Models

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a 50% reduction in serum levels of TNF-alpha and IL-6. These findings support its potential use as an anti-inflammatory agent.

Comparative Analysis

| Activity Type | This compound | Other Compounds |

|---|---|---|

| Antioxidant | High | Moderate |

| Anti-inflammatory | Significant reduction in cytokines | Variable |

| Antimicrobial | Effective against Gram-positive bacteria | Limited effectiveness |

Q & A

Q. What analytical methods are recommended for detecting (R)-3,7-Dimethyloct-6-enyl isovalerate in natural products?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for volatile compound analysis. For example, this method identified isoamyl isovalerate and ethyl isovalerate in jackfruit cultivars, achieving detection limits as low as 0.1 µg/L .

- Column Selection : Use polar capillary columns (e.g., DB-WAX) to resolve isomers.

- Calibration : Include internal standards like deuterated analogs to correct for matrix effects.

- Validation : Confirm peak identity using NIST spectral libraries and synthetic standards .

Q. How can the stereochemical purity of this compound be verified during synthesis?

Methodological Answer:

- Chiral Chromatography : Employ chiral stationary phases (e.g., Cyclodextrin-based columns) to separate enantiomers.

- Optical Rotation : Compare measured specific rotation ([α]D) with literature values (e.g., NIST [α]D = +12.5° for the (R)-enantiomer) .

- Nuclear Magnetic Resonance (NMR) : Use Mosher’s ester derivatives or NOE experiments to confirm configuration .

Advanced Research Questions

Q. What experimental designs address contradictions in reported bioactivity of isovalerate derivatives across studies?

Methodological Answer:

- Source of Variability : Differences in microbial metabolism (e.g., rumen vs. intestinal microbiota) can alter isovalerate concentrations. For instance, rumen studies show isovalerate correlates with branched-chain amino acid degradation, while intestinal models link it to pro-inflammatory cytokines .

- Controlled Variables : Standardize substrate availability (e.g., leucine for BCAA pathways) and pH conditions.

- Multi-Omics Integration : Pair metabolomics (targeted LC-MS for isovalerate quantification) with metatranscriptomics to identify microbial contributors .

Q. How does this compound influence microbial cross-feeding in anaerobic environments?

Methodological Answer:

- In Vitro Fermentation Models : Use rumen-simulating systems (e.g., Rusitec) with isotope-labeled substrates (¹³C-leucine) to trace isovalerate production.

- Kinetic Analysis : Measure VFA production rates via HPLC and correlate with microbial diversity (16S rRNA sequencing). Studies show isovalerate increases by 40% in high-protein diets due to Clostridium spp. activity .

- Inhibitor Studies : Add monensin to suppress gram-positive bacteria and observe shifts in isovalerate synthesis .

Q. What strategies resolve discrepancies in odor threshold values for this compound across aroma studies?

Methodological Answer:

- Panel Testing : Conduct triangulation with trained sensory panels to establish consensus thresholds.

- Matrix Effects : Compare thresholds in aqueous vs. lipid matrices; e.g., in jackfruit, ester volatility decreases in high-lipid cultivars, altering perceived intensity .

- Dose-Response Modeling : Use probit analysis to calculate EC₅₀ values for detection thresholds .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of isovalerate in inflammation?

Critical Analysis:

- Model Systems : In murine colitis models, isovalerate exacerbates inflammation via NF-κB activation, whereas in rumen epithelia, it enhances barrier function. This dichotomy arises from tissue-specific receptor expression (e.g., FFAR3 in gut vs. TLR4 in immune cells) .

- Concentration Gradients : Low concentrations (µM range) may be anti-inflammatory, while high levels (mM) induce oxidative stress. Always report dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.